Coumaphos-d10

Beschreibung

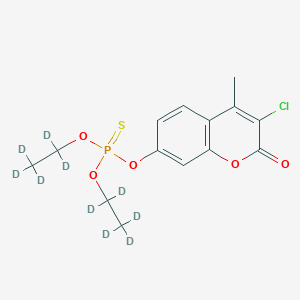

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNANOICGRISHX-IZUSZFKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Coumaphos-d10: Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of Coumaphos-d10. Designed for researchers, analytical scientists, and professionals in drug development and environmental analysis, this document delves into the core principles governing the use of this isotopically labeled standard, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Need for Stable Isotope Labeled Standards in Analytical Chemistry

In the realm of quantitative analysis, particularly when dealing with complex matrices such as food, environmental samples, or biological tissues, the accuracy of results is paramount. Matrix effects, which are the alteration of an analyte's ionization efficiency due to co-eluting compounds, can lead to significant under- or overestimation of the analyte's concentration. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these effects. A SIL-IS is an ideal internal standard because it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical behavior during sample preparation and analysis, yet is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

This compound is the deuterated analog of Coumaphos, an organothiophosphate insecticide and acaricide. Its primary application is as an internal standard for the quantitative analysis of Coumaphos residues by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The ten deuterium atoms on the two ethyl groups provide a significant mass shift from the parent compound, ensuring no isotopic overlap and allowing for precise quantification.

Core Chemical and Physical Properties of this compound

This compound is a white to off-white solid at room temperature[2]. The deuterium labeling is on the O,O-diethyl groups, making it O,O-di(ethyl-d5). This strategic placement of the deuterium atoms ensures their stability during chemical reactions and ionization processes, as they are not on exchangeable positions.

| Property | Value | Source(s) |

| Chemical Name | O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioic acid, O,O-di(ethyl-d5) ester | [1] |

| CAS Number | 287397-86-8 | [1][3] |

| Molecular Formula | C₁₄H₆D₁₀ClO₅PS | [1] |

| Molecular Weight | 372.83 g/mol | [3] |

| Exact Mass | 372.0772 Da | [4] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 89-91 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Temperature | -20°C | [3] |

| Isotopic Purity | Typically >95% | [3] |

Spectroscopic and Chromatographic Profile

While specific, publicly available spectra for this compound are limited, its expected behavior can be inferred from the structure and data on the parent compound, Coumaphos.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak at a higher m/z value than Coumaphos due to the ten deuterium atoms. The fragmentation pattern upon collision-induced dissociation (CID) is expected to be similar to that of Coumaphos, with key fragments showing a +10 Da mass shift if they retain the deuterated ethyl groups. This predictable fragmentation is crucial for setting up selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in tandem mass spectrometry.

Expected Fragmentation Pathways: The primary fragmentation of organothiophosphate pesticides often involves the cleavage of the P-O-aryl bond and losses of the alkyl groups. For this compound, key fragment ions would likely correspond to the deuterated diethyl thiophosphate moiety and the chlorinated methyl-coumarin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR: Organothiophosphate compounds like this compound are readily analyzed by ³¹P NMR spectroscopy[5][6][7]. The ³¹P nucleus is 100% naturally abundant and provides a wide chemical shift range, making it sensitive to the electronic environment around the phosphorus atom. The ³¹P chemical shift for this compound is expected to be very similar to that of Coumaphos, typically in the range of 60-70 ppm. The presence of deuterium on the ethyl groups would not significantly alter the ³¹P chemical shift but might lead to minor changes in signal multiplicity if P-D coupling is resolved.

¹H and ¹³C NMR: In the ¹H NMR spectrum, the signals corresponding to the ethyl groups would be absent due to deuteration. The remaining signals would be from the protons on the coumarin ring and the methyl group. In the ¹³C NMR spectrum, the signals for the deuterated ethyl carbons would show characteristic splitting patterns due to C-D coupling and would be significantly attenuated.

Application as an Internal Standard in a Quantitative Workflow

The primary utility of this compound is as an internal standard in quantitative analytical methods for Coumaphos. Below is a detailed, representative workflow for the analysis of Coumaphos in a food matrix, such as honey, using LC-MS/MS. This protocol is based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[8][9][10][11].

Analytical Workflow Diagram

Caption: A typical analytical workflow for the quantification of Coumaphos using this compound as an internal standard.

Step-by-Step Experimental Protocol

-

Sample Preparation (QuEChERS-based):

-

Weigh 5.0 g (± 0.1 g) of a homogenized honey sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration of 10 ng/g.

-

Add 10 mL of reagent-grade water and vortex for 1 minute to dissolve the honey.

-

Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

-

Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

-

Take an aliquot of the cleaned extract (e.g., 500 µL), transfer to a clean vial, and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Coumaphos from matrix interferences (e.g., start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Coumaphos: Precursor ion (Q1) m/z 363 -> Product ions (Q3) m/z (e.g., 227, 199).

-

This compound: Precursor ion (Q1) m/z 373 -> Product ions (Q3) m/z (e.g., 227, 209). Note: The specific product ions would need to be optimized experimentally. The collision energies for each transition must be optimized to maximize signal intensity.

-

-

-

-

Quantification:

-

A calibration curve is prepared using standards of unlabeled Coumaphos at various concentrations, with each standard containing the same fixed concentration of this compound.

-

The ratio of the peak area of the Coumaphos MRM transition to the peak area of the this compound MRM transition is plotted against the concentration of Coumaphos.

-

The concentration of Coumaphos in the unknown sample is then calculated from this calibration curve using the measured peak area ratio.

-

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. Coumaphos is an organophosphate pesticide and is classified as toxic. It is a cholinesterase inhibitor.

-

Hazard Statements: Fatal if swallowed. Toxic in contact with skin. Very toxic to aquatic life with long-lasting effects.

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust or solutions.

-

Wash hands thoroughly after handling.

-

Store locked up in a cool, dry place away from incompatible materials.

-

Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Coumaphos residues in complex samples. Its chemical properties are nearly identical to the parent compound, allowing it to effectively compensate for matrix effects and variations in sample preparation and instrument response. The detailed workflow provided in this guide, grounded in established analytical principles, serves as a robust starting point for researchers developing and validating methods for the analysis of this important organothiophosphate pesticide. The use of such stable isotope-labeled standards is a cornerstone of achieving the highest level of data quality and reliability in analytical science.

References

-

NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Chlorpyrifos, Sorbed on Soil Components. (URL: [Link])

-

NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Chlorpyrifos, Sorbed on Montmorillonite Clays. (URL: [Link])

-

NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Methyl Parathion, Sorbed on Clays. (URL: [Link])

-

(PDF) NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Methyl Parathion, Sorbed on Clays - ResearchGate. (URL: [Link])

-

Phosphorus-31 Nuclear Magnetic Resonance Analysis of Technical Organophosphorus Insecticides for Toxic Contaminants. (URL: [Link])

-

LC-MS/MS ion chromatograms of coumaphos obtained for the standard at... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry - PubMed. (URL: [Link])

-

Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (6). (URL: [Link])

-

Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). (URL: [Link])

-

LC–MS Screening & Dissociation Methods for Pesticides - LabRulez LCMS. (URL: [Link])

-

Publication : USDA ARS. (URL: [Link])

-

Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review - ResearchGate. (URL: [Link])

-

Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS | Agilent. (URL: [Link])

-

Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC - NIH. (URL: [Link])

-

Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study - PubMed Central. (URL: [Link])

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. datapdf.com [datapdf.com]

- 3. This compound | CAS 287397-86-8 | LGC Standards [lgcstandards.com]

- 4. Coumaphos D10 di(ethyl-D5) | LGC Standards [lgcstandards.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fda.gov.tw [fda.gov.tw]

- 9. fda.gov.tw [fda.gov.tw]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Coumaphos-d10

This guide provides a comprehensive overview of the synthesis and isotopic labeling of Coumaphos-d10, a deuterated internal standard essential for accurate quantification in mass spectrometry-based analyses. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the chemical principles, step-by-step protocols, and analytical validation of this critical analytical standard.

Introduction: The Rationale for Isotopic Labeling

In modern analytical science, particularly in fields such as environmental monitoring, food safety, and pharmaceutical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification.[1] Coumaphos, an organophosphate insecticide, is subject to rigorous monitoring due to its potential environmental and health impacts.[2] this compound, with ten deuterium atoms incorporated into its diethyl phosphorothioate moiety, serves as an ideal internal standard for the analysis of coumaphos.[3][4][5][6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by mass spectrometry, enabling correction for matrix effects and variations in instrument response.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is a multi-step process that can be logically divided into two principal stages:

-

Preparation of the Deuterated Intermediate: The synthesis of Diethyl chlorothiophosphate-d10, the key deuterated building block.

-

Coupling and Final Product Formation: The reaction of the deuterated intermediate with the coumarin backbone to yield the final this compound product.

This approach allows for the efficient incorporation of the deuterium label at a late stage of the synthesis, maximizing isotopic purity and overall yield.

Stage 1: Synthesis of Diethyl chlorothiophosphate-d10

The first stage focuses on the preparation of the deuterated organophosphorus reagent. This is achieved through a two-step process starting from commercially available deuterated ethanol.

Step 1.1: Formation of Labeled Diethyldithiophosphoric Acid

The initial step involves the reaction of fully deuterated ethanol (ethanol-d6) with phosphorus pentasulfide (P₂S₅).[3][4][5] This reaction forms O,O-diethyl-d10 dithiophosphoric acid.

Causality of Experimental Choices:

-

Ethanol-d6: The use of ethanol with deuterium at all five positions on the ethyl group is crucial for achieving the desired d10 labeling in the final product.

-

Phosphorus Pentasulfide (P₂S₅): This reagent serves as the source of both phosphorus and sulfur for the formation of the dithiophosphoric acid.

-

Reflux in Benzene: The reaction is typically carried out in a non-polar solvent like benzene under reflux to facilitate the dissolution of P₂S₅ and drive the reaction to completion. The steady release of hydrogen sulfide (H₂S) gas is an indicator of the reaction's progress.[5]

Experimental Protocol: Synthesis of O,O-diethyl-d10 dithiophosphoric acid

-

To a flask containing phosphorus pentasulfide (48 mmol) and benzene (15 mL), fit a condenser and a septum inlet.[5]

-

Heat the slurry to a gentle reflux with magnetic stirring.[5]

-

Add ethanol-d6 (182 mmol) dropwise via syringe over 30 minutes to the refluxing mixture.[5]

-

A steady evolution of H₂S gas will be observed as the P₂S₅ dissolves.[5]

-

Continue refluxing until the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC of a derivatized aliquot).

Step 1.2: Chlorination to Diethyl chlorothiophosphate-d10

The crude O,O-diethyl-d10 dithiophosphoric acid is then chlorinated to produce the desired Diethyl chlorothiophosphate-d10.[3][4][5]

Causality of Experimental Choices:

-

Chlorinating Agent: A suitable chlorinating agent, such as chlorine gas or sulfuryl chloride, is used to replace the thiol hydrogen with a chlorine atom.

-

Purification by Distillation: The final deuterated intermediate is purified by distillation to remove any unreacted starting materials and byproducts.[4][5]

Experimental Protocol: Synthesis of Diethyl chlorothiophosphate-d10

-

Cool the reaction mixture from the previous step.

-

Introduce a chlorinating agent under controlled conditions.

-

After the reaction is complete, the mixture is worked up, which may involve washing with water to remove water-soluble byproducts.[4]

-

The organic layer is separated, dried, and the solvent is removed.

-

The resulting crude product is purified by vacuum distillation to yield pure Diethyl chlorothiophosphate-d10 as a colorless oil.[4][5]

Data Presentation: Physicochemical Properties of Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| O,O-diethyl-d10 dithiophosphoric acid | C₄H₁D₁₀O₂PS₂ | 196.31 | - |

| Diethyl chlorothiophosphate-d10 | C₄D₁₀ClO₂PS | 198.71 | 100-101.5 °C / 35 mmHg[4][5] |

Stage 2: Synthesis of this compound

The final stage of the synthesis involves the coupling of the deuterated intermediate with the non-labeled coumarin core.

Step 2.1: Condensation Reaction

This step involves the reaction of Diethyl chlorothiophosphate-d10 with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of a base.[3][4][5] This is a nucleophilic substitution reaction where the hydroxyl group of the coumarin displaces the chloride on the thiophosphate.

Causality of Experimental Choices:

-

3-chloro-4-methyl-7-hydroxycoumarin: This is the non-labeled core structure of the coumaphos molecule.

-

Potassium Carbonate (K₂CO₃): A mild base is required to deprotonate the hydroxyl group of the coumarin, forming a more nucleophilic phenoxide ion.[3][4][5] This facilitates the attack on the electrophilic phosphorus atom of the Diethyl chlorothiophosphate-d10.

-

Acetone at Reflux: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.[3][4][5] Heating at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3][4][5]

Experimental Protocol: Synthesis of this compound

-

In a flask, prepare a slurry of 3-chloro-4-methyl-7-hydroxycoumarin (25.4 mmol) and powdered anhydrous potassium carbonate (46 mmol) in acetone (75 mL).[4][5]

-

To this slurry, add Diethyl chlorothiophosphate-d10 (25.4 mmol).[4][5]

-

Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.

-

Once the reaction is complete, cool the mixture and filter off the solids.

-

The filtrate is concentrated, and the crude product is purified, typically by recrystallization, to yield this compound as a crystalline solid.[7]

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-di(ethyl-d5) phosphorothioate[8] |

| CAS Number | 287397-86-8[8][9][10] |

| Molecular Formula | C₁₄H₆D₁₀ClO₅PS[9] |

| Molecular Weight | 372.83 g/mol [9] |

| Appearance | Solid[11] |

Synthetic Workflow Diagram

Sources

- 1. Determination of residual organophosphorus thioester pesticides in agricultural products by chemical isotope-labelling liquid chromatography-tandem mass spectrometry coupled with in-syringe dispersive solid phase clean-up and in situ cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - COUMAPHOS [extoxnet.orst.edu]

- 3. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Coumaphos (Ref: OMS 485) [sitem.herts.ac.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. This compound | CAS 287397-86-8 | LGC Standards [lgcstandards.com]

- 11. hpc-standards.com [hpc-standards.com]

An In-Depth Technical Guide to Coumaphos-d10: Physical, Chemical, and Analytical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of Coumaphos-d10, an isotopically labeled analog of the organophosphate insecticide Coumaphos. This document is intended to serve as a technical resource for researchers and scientists utilizing this compound as an internal standard in quantitative analytical methodologies, particularly in the fields of environmental science, food safety, and toxicology.

Introduction: The Role of Isotopically Labeled Standards in Analytical Integrity

In modern analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of target analytes in complex matrices.[1][2][3] this compound, in which ten hydrogen atoms in the diethyl phosphorothioate moiety are replaced with deuterium, serves as an ideal internal standard for the analysis of its non-labeled counterpart, Coumaphos.[4] Its chemical and physical properties closely mirror those of the native compound, ensuring it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2]

Molecular and Physicochemical Profile

This compound is a deuterated organophosphate pesticide.[4] A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source |

| Chemical Name | 7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | [5][6] |

| Synonyms | Coumaphos D10 (di(ethyl-D5)), 3-Chloro-4-methyl-7-coumarinyl Diethyl-d10 Phosphorothioate | [5][6] |

| CAS Number | 287397-86-8 | [4][5][6] |

| Molecular Formula | C₁₄H₆D₁₀ClO₅PS | [4] |

| Molecular Weight | 372.83 g/mol | [6] |

| Exact Mass | 372.0772269 Da | [5] |

| Appearance | Solid | |

| Melting Point | 89-91°C | |

| Solubility | Slightly soluble in chloroform and methanol. | [4] |

| XLogP3 | 4.5 | [5] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process, which has been described in the scientific literature.[7] The general synthetic pathway is outlined below.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the reaction of a deuterated diethyl chlorothiophosphate with 3-chloro-4-methyl-7-hydroxycoumarin. The key deuterated intermediate, diethyl-d10 chlorothiophosphate, is prepared from ethanol-d6.[7]

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol (Illustrative)

While a detailed, publicly available protocol is scarce, the following represents a generalized procedure based on the published synthesis.[7][8][9]

-

Preparation of Diethyl-d10-dithiophosphoric Acid: Ethanol-d6 is reacted with phosphorus pentasulfide (P₂S₅) to yield the deuterated diethyldithiophosphoric acid.

-

Chlorination: The resulting acid is chlorinated to produce diethyl-d10-chlorothiophosphate.

-

Condensation Reaction: Diethyl-d10-chlorothiophosphate is then reacted with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone under reflux conditions.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Spectral Characterization

Definitive spectral data for this compound is not widely published. However, based on the structure and the data available for the non-deuterated analog, the expected spectral characteristics are as follows:

-

Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a molecular ion peak at m/z 372, which is 10 mass units higher than that of unlabeled Coumaphos (m/z 362).[5] The fragmentation pattern is expected to be similar to that of Coumaphos, with key fragments showing a +10 Da shift if they retain the deuterated diethyl phosphorothioate moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be very similar to that of Coumaphos. The characteristic peaks for the C=O of the coumarin ring, P=S, and P-O-C bonds should be present. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the ethyl groups in unlabeled Coumaphos.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will be significantly simplified compared to that of Coumaphos. The signals corresponding to the ethyl protons will be absent. The aromatic protons of the coumarin ring and the methyl protons will still be present.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons of the deuterated ethyl groups will exhibit splitting due to coupling with deuterium (a triplet for the -CD₂- group and a quintet for the -CD₃ group) and will have a lower intensity.

-

Analytical Applications: Use as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of Coumaphos in various matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Rationale for Use

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:[1][2][3][10]

-

Correction for Matrix Effects: It co-elutes with the analyte and experiences the same ion suppression or enhancement in the mass spectrometer's ion source.

-

Correction for Sample Preparation Variability: Losses during extraction, cleanup, and derivatization are accounted for as both the analyte and the internal standard are affected similarly.

-

Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the method's accuracy and precision are significantly improved.

General Protocol for Use as an Internal Standard

The following is a generalized workflow for the use of this compound as an internal standard in a typical pesticide residue analysis.

Caption: General workflow for using this compound as an internal standard.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create working solutions at the desired concentration.

-

Sample Spiking: Add a known amount of the this compound working solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Sample Extraction and Cleanup: Perform the extraction and cleanup of the samples using a validated method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

-

Instrumental Analysis: Analyze the prepared samples by LC-MS/MS or GC-MS. Monitor the appropriate precursor-to-product ion transitions for both Coumaphos and this compound.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Coumaphos to this compound against the concentration of Coumaphos. Determine the concentration of Coumaphos in the unknown samples from this calibration curve.

Handling, Storage, and Safety

Handling

As with any chemical, this compound should be handled in a well-ventilated area, preferably in a fume hood.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[11]

Storage

This compound is a stable isotopically labeled compound and not radioactive.[12] Therefore, it does not require special storage conditions related to radioactivity. However, to ensure its chemical stability and prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and dark place.[12] For long-term storage, it is recommended to store the compound at -20°C.[6] Solutions of this compound should also be stored under these conditions to minimize solvent evaporation and degradation.

Safety Precautions

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Coumaphos in a variety of matrices. Its physical and chemical properties are nearly identical to its non-deuterated analog, making it an ideal internal standard for mass spectrometry-based analytical methods. Proper understanding of its synthesis, handling, and application is crucial for obtaining high-quality analytical data in research and regulatory settings.

References

-

Kochansky, J. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]

-

Chem Service. (2014, October 11). SAFETY DATA SHEET: Coumaphos. Chem Service. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

NIH. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]

-

van den Broek, I., van Dongen, J. L., & van der Heeft, E. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Rapid Communications in Mass Spectrometry, 22(24), 4062–4070. [Link]

-

Wang, S., Cyronak, M., & Yang, E. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 388(4), 851–859. [Link]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407.

-

mzCloud. (2015, June 16). Coumaphos. mzCloud. [Link]

- Google Patents. (n.d.). CN101671368A - Method for preparing coumaphos by aqueous phase method.

-

Restek. (n.d.). Coumaphos: CAS # 56-72-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]

-

Malaysian Journal of Analytical Sciences. (2020). Spectroscopic fingerprinting combined with chemometrics for pesticide residue screening on organic produce: a case study of chili. Malaysian Journal of Analytical Sciences, 24(5), 729-740. [Link]

-

Occupational Safety and Health Administration. (n.d.). Co-Ral (Coumaphos). OSHA. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C14H16ClO5PS | CID 10643059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 287397-86-8 | LGC Standards [lgcstandards.com]

- 7. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101671368A - Method for preparing coumaphos by aqueous phase method - Google Patents [patents.google.com]

- 9. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]

- 12. moravek.com [moravek.com]

- 13. osha.gov [osha.gov]

A Researcher's Guide to the Mass Spectrum of Coumaphos-d10: From Data Acquisition to Interpretation

For researchers and drug development professionals engaged in quantitative analysis, particularly in agrochemical and veterinary sciences, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalysis. Coumaphos-d10, the deuterated analog of the organophosphate insecticide Coumaphos, serves as an ideal internal standard for mass spectrometry-based assays. However, a common challenge faced by scientists is the limited availability of its mass spectrum in public databases.

This guide provides an in-depth technical overview for researchers on how to obtain, predict, and interpret the mass spectrum of this compound. We will delve into the principles of its use, the expected spectral characteristics based on its non-labeled counterpart, and a detailed protocol for generating the mass spectrum in your own laboratory.

The Role of this compound in Quantitative Analysis

In quantitative mass spectrometry, the "perfect" internal standard should mirror the chemical and physical properties of the analyte of interest throughout the entire analytical process—from extraction to detection.[1] Deuterated internal standards, like this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2][3] This ensures they co-elute during chromatographic separation and experience similar ionization effects, effectively compensating for matrix effects and variations in instrument response.[2][4]

This compound is specifically designed for use as an internal standard in the quantification of Coumaphos by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] The ten deuterium atoms are incorporated into the two ethyl groups of the phosphorothioate moiety.[5][6]

Locating the Mass Spectrum: Public Databases and Commercial Sources

While a readily downloadable mass spectrum for this compound is not prevalent in public repositories, several key resources provide essential information and, in some cases, access to spectral data.

-

The NIST Chemistry WebBook : This is a primary resource for chemical and physical property data, including mass spectra for over 33,000 compounds.[7][8][9][10][11] While the spectrum for this compound is not listed, the electron ionization (EI) mass spectrum for the unlabeled Coumaphos is available and serves as a critical reference point.[12]

-

PubChem : This database provides comprehensive information on chemical substances, including identifiers, properties, and links to other resources.[13] PubChem contains entries for both Coumaphos and this compound, detailing their molecular formulas, weights, and structures.[13][14][15]

-

Commercial Supplier Websites : Vendors such as Cayman Chemical, Santa Cruz Biotechnology, and LGC Standards, who supply this compound for research purposes, often provide technical data sheets that confirm the molecular formula and weight.[5][6][16] While they may not display the full mass spectrum, they are the primary source for acquiring the standard itself.[17][18][19][20][21]

-

Specialized Spectral Databases : High-end, subscription-based databases like mzCloud may contain mass spectral data for Coumaphos and its metabolites, which can be valuable for predicting fragmentation patterns.[22][23]

Predicting the Mass Spectrum of this compound

In the absence of a public spectrum, a reliable prediction can be made based on the known mass spectrum of Coumaphos and the principles of mass spectrometry.

1. Molecular Ion Peak:

The molecular formula for Coumaphos is C₁₄H₁₆ClO₅PS, with a monoisotopic mass of approximately 362.01 g/mol .[12][24][25] The deuterated analog, this compound, has a molecular formula of C₁₄H₆D₁₀ClO₅PS.[5][16] The substitution of ten hydrogen atoms (mass ~1.0078 u) with ten deuterium atoms (mass ~2.0141 u) results in a mass increase of approximately 10.06 u.

Therefore, the monoisotopic mass of this compound is approximately 372.08 g/mol .[6][15][16] The molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI) will be shifted by +10 m/z units compared to unlabeled Coumaphos.

2. Fragmentation Pattern:

The fragmentation of organophosphate pesticides in mass spectrometry is well-characterized.[26] For Coumaphos, key fragmentation pathways involve the cleavage of the phosphate ester bonds and rearrangements. By examining the EI mass spectrum of Coumaphos, we can anticipate the corresponding fragments for this compound.

| Unlabeled Coumaphos (C₁₄H₁₆ClO₅PS) | This compound (C₁₄H₆D₁₀ClO₅PS) |

| Molecular Formula | C₁₄H₁₆ClO₅PS |

| Molecular Weight | 362.77 g/mol [25] |

| Monoisotopic Mass | 362.0145 Da[27] |

Table 1: Comparison of molecular properties between Coumaphos and this compound.

The fragmentation of coumarin-type compounds often involves the loss of CO groups.[28] For organophosphates, fragmentation typically occurs at the P-O and P-S bonds.

Caption: Chemical structures and mass-to-charge ratios of Coumaphos and this compound.

Experimental Protocol for Acquiring the Mass Spectrum

To generate the mass spectrum of this compound, a standard analytical workflow using either GC-MS or LC-MS can be employed.

Objective: To acquire the full scan mass spectrum of a this compound analytical standard.

Materials:

-

This compound analytical standard (neat or in solution)[21]

-

Mass spectrometer (GC-MS or LC-MS/MS system)

-

Appropriate solvents (e.g., acetonitrile, methanol, ethyl acetate)

Workflow:

Caption: General workflow for obtaining a mass spectrum.

Step-by-Step Methodology:

1. Standard Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 100 µg/mL.[21]

- Perform serial dilutions to create working standards at concentrations appropriate for your instrument's sensitivity (e.g., 1-10 ng/mL).

2. Chromatographic Separation (LC-MS):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 1-5 µL.

3. Mass Spectrometry Detection:

- Ionization Source: Electrospray Ionization (ESI) in positive mode is common for organophosphates.

- Scan Mode: Full scan from m/z 100-500 to observe the precursor ion.

- Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the manufacturer's recommendations.

- Fragmentation (for MS/MS): If performing tandem MS, use Collision-Induced Dissociation (CID) with optimized collision energy to generate fragment ions.[29]

4. Data Analysis and Interpretation:

- Identify the peak corresponding to this compound in the chromatogram.

- Extract the mass spectrum for this peak.

- Confirm the presence of the [M+H]⁺ ion at approximately m/z 373.08.

- If MS/MS data was acquired, analyze the fragmentation pattern and compare it to the predicted fragments based on the unlabeled Coumaphos spectrum.

Conclusion

While the mass spectrum of this compound is not as readily accessible in public databases as its non-deuterated counterpart, researchers can confidently predict its key features and generate the spectrum in-house using standard analytical instrumentation. By understanding the principles of deuterated internal standards and the characteristic fragmentation of organophosphates, scientists can effectively utilize this compound to achieve highly accurate and precise quantification in their analytical workflows. This guide provides the foundational knowledge and a practical framework for researchers to successfully incorporate this essential internal standard into their methods.

References

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Coumaphos. Retrieved from [Link]

-

Eze, C., & Ajayi, O. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical and Allied Sciences, 17(3). Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

- Linstrom, P. J. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet.

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (2009). The NIST Chemistry Webbook. Retrieved from [Link]

-

PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source. Retrieved from [Link]

-

NIST. (n.d.). Coumaphos. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Coumaphos [ISO]. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

PubChemLite. (n.d.). Coumaphos (C14H16ClO5PS). Retrieved from [Link]

-

PubChem. (n.d.). Coumaphos. Retrieved from [Link]

- Niell, S., et al. (2011). Determination of coumaphos, chlorpyrifos and ethion residues in propolis tinctures by matrix solid-phase dispersion and gas chromatography coupled to flame photometric and mass spectrometric detection.

-

FAO/WHO. (1968). 119. Coumaphos (FAO/PL:1968/M/9/1). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

IGI Global. (2025). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]

- Arduini, F., et al. (2010). Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay. Analytica Chimica Acta, 664(1), 47-53.

- Mathews, T. P., et al. (2025). Quantification of 3-chloro-7-hydroxy-4-methylcoumarin (CHMC) in urine as a biomarker of coumaphos exposure by high-performance liquid chromatography-fluorescence detection (HPLC-FLD). MethodsX, 13, 103171.

-

mzCloud. (n.d.). Coumaphos. Retrieved from [Link]

-

mzCloud. (n.d.). Coumaphos oxon. Retrieved from [Link]

-

Restek. (n.d.). Coumaphos: CAS # 56-72-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

-

Sapphire North America. (n.d.). This compound. Retrieved from [Link]

-

AERU. (n.d.). Coumaphos (Ref: OMS 485). Retrieved from [Link]

-

European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2020). Exact Mass Pesticide Database for use by LC-HRMS Report 6. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS ion chromatograms of coumaphos. Retrieved from [Link]

- Cherta, L., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. Molecules, 24(8), 1545.

- Kuck, D., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Organic Chemistry, 15(16), 2824-2835.

- Zhang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 701.

-

NIST. (n.d.). Monocrotophos. Retrieved from [Link]

-

NIST. (n.d.). Coralox. Retrieved from [Link]

-

NIST. (n.d.). Camphor. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS 287397-86-8 | LGC Standards [lgcstandards.com]

- 7. Welcome to the NIST WebBook [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]

- 10. The NIST Chemistry Webbook | NIST [nist.gov]

- 11. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 12. Coumaphos [webbook.nist.gov]

- 13. Coumaphos | C14H16ClO5PS | CID 2871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. SID 134972917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | C14H16ClO5PS | CID 10643059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. Sapphire North America [sapphire-usa.com]

- 20. hpc-standards.com [hpc-standards.com]

- 21. Coumaphos D10 di(ethyl-D5) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 22. mzCloud – Coumaphos [mzcloud.org]

- 23. mzCloud – Coumaphos oxon [mzcloud.org]

- 24. PubChemLite - Coumaphos (C14H16ClO5PS) [pubchemlite.lcsb.uni.lu]

- 25. Coumaphos (Ref: OMS 485) [sitem.herts.ac.uk]

- 26. mdpi.com [mdpi.com]

- 27. eurl-pesticides.eu [eurl-pesticides.eu]

- 28. benthamopen.com [benthamopen.com]

- 29. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the primary research applications of deuterated Coumaphos. We will move beyond simple descriptions to delve into the causality behind experimental design, focusing on how stable isotope labeling transforms analytical challenges into robust, high-fidelity data. This document is structured to serve as a practical reference for scientists engaged in pesticide residue analysis, pharmacokinetics, and metabolic studies.

The Analytical Imperative: Overcoming Matrix Effects with Isotope Dilution

Coumaphos, an organothiophosphate insecticide and acaricide, is widely used in veterinary medicine to control ectoparasites on livestock. Consequently, its residues are often monitored in complex biological and environmental matrices such as animal tissues, milk, honey, and soil.[1][2][3][4] The direct quantitative analysis of Coumaphos in these samples via mass spectrometry (MS), whether coupled with gas (GC) or liquid chromatography (LC), is fraught with a significant challenge: the matrix effect .

Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[5] These effects, which manifest as either ion suppression or enhancement, are unpredictable and sample-dependent, leading to poor accuracy and reproducibility in quantitative results.[6][7] While strategies like extensive sample cleanup or matrix-matched calibration exist, they are often laborious and fail to perfectly compensate for variability.[8]

The gold-standard solution to this problem is Isotope Dilution Mass Spectrometry (IDMS) .[9][10][] This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). A deuterated internal standard, such as Deuterated Coumaphos, is the ideal choice because it is chemically and physically almost identical to the unlabeled analyte.[12][13] It co-elutes during chromatography and experiences the exact same matrix effects and procedural losses as the target analyte.[14][15] Because the mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference, the ratio of their signals remains constant regardless of ion suppression or sample loss. This stable ratio allows for highly accurate and precise quantification, forming the bedrock of modern bioanalytical methods.[16][17]

Synthesis and Characterization of Deuterated Coumaphos

The most common form of deuterated Coumaphos for research applications is (Diethyl-d10) Coumaphos. Its synthesis has been specifically developed to support its use as an internal standard for mass spectrometric analysis.[18][19]

The synthesis pathway involves:

-

Reaction of ethanol-d6 with phosphorus pentasulfide (P₂S₅) to produce labeled diethyldithiophosphoric acid.

-

Subsequent chlorination of this acid to yield diethyl chlorothiophosphate-d10.

-

Finally, treatment of the resulting acid chloride with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of a base (e.g., potassium carbonate) to yield the final product, (Diethyl-d10) Coumaphos.[18][19]

This specific labeling on the two ethyl groups provides a significant mass increase of 10 Da, which is crucial for preventing isotopic crosstalk with the native analyte in the mass spectrometer.[15]

| Property | Coumaphos (Native) | Coumaphos-d10 (Deuterated) | Rationale for Analytical Utility |

| Chemical Formula | C₁₄H₁₆ClO₅PS | C₁₄H₆D₁₀ ClO₅PS | Identical chemical structure ensures co-elution and identical ionization behavior. |

| Monoisotopic Mass | 362.01 g/mol | 372.07 g/mol | Mass difference of +10 Da allows for clear differentiation by the mass spectrometer. |

| Typical Labeling Site | N/A | Diethyl groups (-O-CH₂-CH₃)₂ | Labeling on stable positions prevents H/D exchange during sample preparation. |

| Primary Application | Analyte of Interest | Internal Standard | Used to correct for matrix effects and procedural losses for accurate quantification.[12][14] |

Core Application I: High-Fidelity Quantitative Residue Analysis

The primary and most critical application of deuterated Coumaphos is as an internal standard for the quantitative analysis of Coumaphos residues in food products (e.g., honey, milk), animal tissues, and environmental samples.[3][20][21]

Causality: Why Deuterated Coumaphos is Essential

When analyzing Coumaphos in a complex sample like honey, the extract contains not only the pesticide but also sugars, organic acids, and other compounds.[22][23] During LC-MS/MS analysis, these co-extracted matrix components can suppress the ionization of the Coumaphos molecule in the instrument's source, leading to an artificially low reading. By adding a known amount of this compound at the very beginning of the sample preparation, both the native analyte and the deuterated standard are subjected to the exact same extraction inefficiencies and ionization suppression. The instrument measures the ratio of native to deuterated signal, which remains constant and directly proportional to the original concentration of the native analyte, thereby negating the matrix effect.[10][24]

Experimental Protocol: Quantification of Coumaphos in Honey by LC-MS/MS

This protocol is a synthesized methodology based on established principles for pesticide residue analysis.[1][10][22]

1. Sample Preparation & Extraction:

- Weigh 5.0 g of a homogenized honey sample into a 50 mL centrifuge tube.

- Internal Standard Spiking: Add 50 µL of a 1 µg/mL solution of this compound in acetonitrile. This step is critical and must be done first to ensure the IS tracks the analyte through all subsequent steps.

- Add 10 mL of deionized water and vortex for 30 seconds to dissolve the honey.

- Add 10 mL of acetonitrile, and vortex vigorously for 1 minute.

- Add partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation (a modified QuEChERS approach).

- Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

2. Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE):

- Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg of a cleanup sorbent like C18.

- Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

- The sorbent removes interfering matrix components like lipids and sugars while leaving the target analytes in solution.

3. LC-MS/MS Analysis:

- Transfer the final supernatant into an autosampler vial.

- Inject 5 µL onto a reverse-phase C18 LC column.

- Use a gradient elution with mobile phases of water and methanol (both containing 0.1% formic acid) to separate Coumaphos from other components.

- Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

4. Mass Spectrometry Parameters (Hypothetical):

- Ionization Mode: Electrospray Ionization, Positive (ESI+)

- MRM Transitions:

- Coumaphos: Precursor ion (Q1) m/z 363.0 -> Product ion (Q3) m/z 227.1 (Quantifier), m/z 199.1 (Qualifier)

- This compound: Precursor ion (Q1) m/z 373.1 -> Product ion (Q3) m/z 227.1

5. Quantification:

- A calibration curve is prepared using standards containing a constant concentration of this compound and varying concentrations of native Coumaphos.

- The concentration of Coumaphos in the unknown sample is calculated from the peak area ratio of (Coumaphos / this compound) against the calibration curve.

Workflow Visualization

Conclusion

Deuterated Coumaphos is not merely a reagent but a critical enabling tool for generating high-quality, reliable data in complex research settings. Its primary applications are rooted in the fundamental principles of analytical chemistry and drug metabolism. As an internal standard in isotope dilution mass spectrometry, it provides the accuracy and precision required for regulatory monitoring and food safety analysis by overcoming the pervasive challenge of matrix effects. In metabolic and pharmacokinetic studies, its isotopic label serves as an unambiguous tracer, allowing scientists to confidently map the biotransformation and disposition of the parent compound. The adoption of deuterated Coumaphos in these core applications represents a commitment to scientific rigor and is indispensable for any laboratory aiming to produce definitive and defensible results.

References

-

Analytical Method for Coumaphos (Targeted to agricultural, animal and fishery products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]

-

Andersen, J. F., & Lardy, M. W. (2000). Synthesis of (Diethyl-d10) Coumaphos and Related Compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved from [Link]

-

Andersen, J. F., & Lardy, M. W. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826-2828. Retrieved from [Link]

-

Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Retrieved from [Link]

-

Lehotay, S. J., Han, L., & Sapozhnikova, Y. (2016). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 64(29), 5947–5956. Retrieved from [Link]

-

Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. (n.d.). Journal of Pesticide Science. Retrieved from [Link]

-

Mansilha, C., Melo, A., Rebelo, H., & Ferreira, I. M. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Coumaphos is metabolized by cytochrome P450 through oxidative... (n.d.). ResearchGate. Retrieved from [Link]

-

Coumaphos. (1968). FAO/WHO. Retrieved from [Link]

-

Hill, R. H., Shealy, D. B., Head, S. L., Williams, R. D., Bailey, S. L., Gregg, M., ... & Needham, L. L. (1995). Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry. Journal of Analytical Toxicology, 19(5), 323-329. Retrieved from [Link]

-

Cherta, L., Beltran, J., Portolés, T., & Hernández, F. (2012). Investigation of Matrix Effects for Some Pesticides in Waters by On-line Solid-Phase Extraction-Liquid Chromatography Coupled with Triple Quadrupole Linear Ion-Trap Mass Spectrometry and the Use of Postcolumn Introduction. Journal of AOAC International, 95(4), 1183–1191. Retrieved from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

-

Albero, B., Tadeo, J. L., & Pérez, R. A. (2011). Determination of coumaphos, chlorpyrifos and ethion residues in propolis tinctures by matrix solid-phase dispersion and gas chromatography coupled to flame photometric and mass spectrometric detection. Talanta, 85(5), 2533-2539. Retrieved from [Link]

-

Arduini, F., Cacciotti, I., Carbone, M., Ciminelli, C., Moscone, D., & Palleschi, G. (2010). Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay. Analytica Chimica Acta, 664(1), 37-43. Retrieved from [Link]

-

Deuterated Internal Standard: Significance and symbolism. (2024, August 18). Iksanika. Retrieved from [Link]

-

Bo, Z., et al. (2021). Reduced proinsecticide activation by cytochrome P450 confers coumaphos resistance in the major bee parasite Varroa destructor. Proceedings of the National Academy of Sciences, 118(6), e2020380118. Retrieved from [Link]

-

Feng, J., Tang, H., Chen, D., Wang, G., & Li, L. (2012). Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Analytical Methods, 4(12), 4149-4155. Retrieved from [Link]

-

Clavijo, S., Marín, J. M., Sancho, J. V., & Hernández, F. (2013). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. Journal of Chromatography A, 1305, 54-63. Retrieved from [Link]

-

Bull, D. L., & Ahrens, E. H. (2003). Metabolism of coumaphos in susceptible and resistant strains of Boophilus microplus (Acari: Ixodidae). Journal of Economic Entomology, 96(5), 1533-1540. Retrieved from [Link]

-

Arrebola, F. J., Martínez Vidal, J. L., & Fernández-Gutiérrez, A. (2003). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 61(4), 429-446. Retrieved from [Link]

-

Socas-Rodríguez, B., et al. (2019). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A, 36(2), 244-255. Retrieved from [Link]

-

Kasiotis, K. M., Anagnostopoulos, C., & Liapis, K. (2007). Residue distribution of the acaricide coumaphos in honey following application of a new slow-release formulation. Pest Management Science, 63(8), 811-816. Retrieved from [Link]

-

Fernandez Garcia, M. I., Garcia, M. A., & Fernandez Muino, M. A. (1994). Evidence for the safety of coumaphos, diazinon and malathion residues in honey. Deutsche Lebensmittel-Rundschau, 90(11), 343-346. Retrieved from [Link]

-

Bo, Z., et al. (2021). Reduced proinsecticide activation by cytochrome P450 confers coumaphos resistance in the major bee parasite Varroa destructor. PubMed, 118(6). Retrieved from [Link]

-

Kasiotis, K. M., Anagnostopoulos, C., & Liapis, K. (2007). Residue distribution of the acaricide coumaphos in honey following application of a new slow-release formulation. ResearchGate. Retrieved from [Link]

-

DETERMINATION OF COUMAPHOS RESIDUES IN HONEY AFTER VARROA TREATMENT USING FLUORESCENCE SPECTROSCOPY. (n.d.). RIMSI. Retrieved from [Link]

-

Baša Česnik, H., & Kmecl, V. (2021). Investigation on amitraz, coumaphos and thymol concentrations in honey produced by Slovenian beekeepers in 2020. Acta agriculturae Slovenica, 117(2), 1-6. Retrieved from [Link]

- A method for synthesizing deuterated aromatic compounds. (n.d.). Google Patents.

-

Coumaphos. (1972). WHO Pesticide Residues Series 2. Retrieved from [Link]

-

Shelton, D. R., & Karns, J. S. (1998). Isolation and characterization of coumaphos-metabolizing bacteria from cattle dip. Applied and Environmental Microbiology, 64(8), 2825-2829. Retrieved from [Link]

-

Coumaphos chemical review. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

-

Miller, J. A., et al. (2003). Efficacy of various concentrations of coumaphos to control adult, nymphal, and larval stages of an organophosphate-resistant strain of Boophilus microplus on infested cattle. American Journal of Veterinary Research, 64(6), 684-688. Retrieved from [Link]

-

Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. (2024, September 25). ACS Central Science. Retrieved from [Link]

Sources

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. 119. Coumaphos (FAO/PL:1968/M/9/1) [inchem.org]

- 3. Residue distribution of the acaricide coumaphos in honey following application of a new slow-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metrofood.si [metrofood.si]

- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]

- 8. Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. texilajournal.com [texilajournal.com]

- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 16. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 233. Coumaphos (WHO Pesticide Residues Series 2) [inchem.org]

- 22. Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Solubility of Coumaphos-d10 in different organic solvents

An In-Depth Technical Guide to the Solubility of Coumaphos-d10 in Organic Solvents

Abstract

This compound, the deuterated analog of the organophosphate insecticide Coumaphos, serves as a critical internal standard for quantitative analysis in environmental monitoring, food safety, and veterinary sciences. Accurate preparation of stock solutions and calibration standards is fundamental to the reliability of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, comprehensive solubility data for this compound in common laboratory solvents is dispersed. This technical guide provides a consolidated overview of the physicochemical properties of this compound, a summary of its known solubility in various organic solvents, and a detailed, field-proven protocol for determining its solubility. This document is intended to equip researchers, analytical chemists, and formulation scientists with the necessary theoretical and practical knowledge to handle this compound effectively and ensure the integrity of their analytical results.

Introduction: The Role of this compound in Analytical Chemistry

Coumaphos is a non-volatile, fat-soluble organothiophosphate insecticide and acaricide used to control a range of ectoparasites on livestock[1][2]. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme vital to the nervous system of insects and mammals[3]. Due to its potential toxicity and persistence, regulatory bodies worldwide monitor its presence in food products and the environment.

For accurate quantification, stable isotope-labeled internal standards are the gold standard. This compound (O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl), phosphorothioic acid, O,O-di(ethyl-d₅) ester) is the preferred internal standard for Coumaphos analysis[4]. By incorporating ten deuterium atoms on the two ethyl groups, its mass is shifted significantly, allowing it to be distinguished from the native analyte by a mass spectrometer while behaving almost identically during sample extraction, cleanup, and chromatographic separation.

The foundation of any quantitative analysis is the precise preparation of a stock solution. An incomplete understanding of the analyte's solubility can lead to inaccurate standard concentrations, precipitation issues, and ultimately, compromised data quality. This guide addresses this critical knowledge gap for this compound.

Core Physicochemical Properties

The solubility of a compound is governed by its structural and chemical properties. This compound is a crystalline solid, appearing as a white to off-white substance[5]. While deuteration increases the molecular weight, it has a negligible effect on polarity and intermolecular forces; therefore, the solubility characteristics of this compound are considered virtually identical to those of its non-deuterated parent, Coumaphos.

The molecule's structure features a large, relatively non-polar benzopyran-lactone core fused with a phosphorothioate group. This structure imparts significant lipophilicity, as indicated by a high calculated XLogP3 value.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | [6][7] |

| Molecular Formula | C₁₄H₆D₁₀ClO₅PS | [4][8] |

| Molecular Weight | 372.83 g/mol | [7][8] |

| Exact Mass | 372.0772 Da | [6][7] |

| Physical Form | Solid | [5] |

| Melting Point | 89-91 °C | [5] |

| XLogP3 (Calculated) | 4.5 | [6] |

| Primary Application | Internal standard for Coumaphos quantification | [4] |

Principles of Solubility: A Mechanistic Viewpoint

The principle of "like dissolves like" is the primary determinant of solubility. This concept is based on the polarity of the solute and the solvent.

-

This compound Structure: The molecule possesses both polar and non-polar regions. The diethyl phosphorothioate and coumarin ring system are largely non-polar, contributing to its fat-soluble nature[1]. The carbonyl (C=O), ether (C-O-C), and P=S groups introduce some polarity.

-

Solvent Polarity Spectrum:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound is not a strong hydrogen bond donor or acceptor, the polar groups allow for some interaction, leading to slight to moderate solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving compounds with polar functionalities through dipole-dipole interactions. Acetone and acetonitrile are generally good solvents for organophosphates.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are highly effective at dissolving large organic molecules that are not readily soluble in very polar or very non-polar solvents.

-

Non-Polar Solvents (e.g., Hexane): These solvents primarily interact through weak van der Waals forces and are generally poor solvents for compounds containing heteroatoms and polar functional groups.

-

Based on its calculated XLogP3 of 4.5[6], this compound is significantly lipophilic, predicting good solubility in solvents of moderate to low polarity.

Solubility Data Summary

The following table consolidates available qualitative and quantitative solubility data for this compound and its parent compound, Coumaphos. This information is derived from chemical supplier technical data sheets and databases.

Table 2: Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solvent Type | Reported Solubility | Source(s) |

| Acetonitrile | Polar Aprotic | Soluble (Commercially available as a 100 µg/mL solution) | [9] |

| Acetone | Polar Aprotic | Soluble | [10] |

| Chloroform | Weakly Polar | Slightly Soluble | [4][5] |

| Methanol | Polar Protic | Slightly Soluble | [3][4][5] |

| Ethanol | Polar Protic | Soluble | [10] |

| DMSO | Polar Aprotic | Slightly Soluble | [3] |

Note: Data for Acetone and Ethanol are for the parent compound, Coumaphos, but are considered directly applicable to this compound.

Expert Interpretation: The term "slightly soluble" from supplier data sheets often indicates that concentrations suitable for analytical stock solutions (e.g., 1-10 mg/mL) may be difficult to achieve, whereas "soluble" suggests that such concentrations are readily attainable. The commercial availability of a 100 µg/mL solution in acetonitrile confirms its utility for preparing standard solutions, though it does not define the saturation limit[9].

Experimental Protocol: Standard Method for Solubility Determination

For researchers requiring precise, quantitative solubility data in a specific solvent system, direct experimental determination is necessary. The following protocol describes a robust isothermal shake-flask method, a gold-standard technique for solubility measurement.

Core Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. The saturated supernatant is then carefully sampled, diluted, and analyzed to determine the final concentration.

Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (HPLC-grade or higher)

-

Analytical balance (4-5 decimal places)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes and volumetric flasks

-

HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Procedure

-

Preparation: Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg into 2 mL of solvent). Record the exact mass added.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 2.0 mL).

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to guarantee saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any suspended microcrystals.

-

Dilution: Perform a precise, serial dilution of the filtered supernatant using the same solvent to bring the concentration into the linear range of the analytical instrument. A dilution factor of 100x or 1000x is common.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS method. Calculate the concentration of the diluted sample against the calibration curve.

-

Calculation: Determine the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Workflow Diagram

Caption: Workflow for the isothermal shake-flask method.

Practical Recommendations for Laboratory Use

-

For Stock Solutions (1 mg/mL): Based on available data, acetonitrile and acetone are recommended as primary solvents for preparing high-concentration stock solutions. While reported as "soluble" in ethanol, verification is advised if high concentrations are needed.

-

For Working Standards: Methanol is a suitable solvent for further dilutions from a stock solution, especially for methods employing reversed-phase liquid chromatography, due to its miscibility with aqueous mobile phases.

-

Solvents to Use with Caution: Chloroform, DMSO, and methanol are listed as providing only "slight" solubility[3][4][5]. Attempting to make a 1 mg/mL stock solution in these solvents may fail. Always visually inspect for complete dissolution before use. If sonication is used to aid dissolution, allow the solution to return to room temperature to check for precipitation.

-

Storage: this compound solutions should be stored in amber vials at low temperatures (-20°C is recommended) to prevent degradation[5].

Conclusion

This compound is an indispensable tool for the accurate analysis of its parent insecticide. This guide establishes that this compound exhibits good solubility in polar aprotic solvents like acetonitrile and acetone, and limited solubility in polar protic solvents like methanol. Its high lipophilicity dictates its overall behavior. For applications demanding the highest accuracy, the provided experimental protocol offers a reliable framework for determining quantitative solubility in any solvent of interest. By combining theoretical understanding with robust experimental practice, researchers can ensure the precision and validity of their analytical data.

References

-

Extension Toxicology Network (EXTOXNET). (n.d.). Coumaphos. Retrieved from [Link][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10643059, this compound. Retrieved from [Link][6]

-

A-to-Z Chemical. (n.d.). Coumaphos CAS 56-72-4. Retrieved from [Link][2]

-